molecular formula C19H25N6O5S2.HO4S B009930 头孢哌肟硫酸盐 CAS No. 107648-78-2

头孢哌肟硫酸盐

货号 B009930
CAS 编号: 107648-78-2
分子量: 578.6 g/mol
InChI 键: JCRAHWHSZYCYEI-LSGRDSQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Cefepime’s chemical structure includes a basic cephem ring at position 7, which is chemically modified to increase the stability of cephalosporins against β-lactamase enzymes . Other antibiotics such as ceftazidime, cefoperazone, ceftizoxime, and ceftriaxone from the third-generation contain a 2-amino thiazolyl acetamido group substituted with an oxyimino in the same position .


Molecular Structure Analysis

The molecular formula of cefepime sulfate is C19H26N6O9S3 . It has a molecular weight of 578.6 g/mol . The structure includes a cephem nucleus substituted with a positively charged NMR, making it a zwitterion . This zwitterionic property permits penetration of cefepime to Gram (+) bacteria’s porin channels rapidly .


Chemical Reactions Analysis

Cefepime has adequate β-lactamase stability but with a low affinity for extended spectrum . It has intensified activity against Gram (+) bacteria, excluding the species sensitive to methicillin, such as Streptococcus pneumoniae and Staphylococcus aureus . It is more effective against extended-spectrum β-lactamase Gram (−) bacteria than other oxyimino-cephalosporins commercially available .


Physical And Chemical Properties Analysis

Cefepime is a 1.5 nm molecule . The electronic structure and related spectroscopic properties of cefepime have been discussed in various studies . The thermodynamic interaction of the cefepime molecule with water molecules has also been analyzed .

科学研究应用

  1. 协同活性: 头孢哌肟与舒巴坦的组合对某些不动杆菌属的耐碳青霉烯菌株表现出中度的协同活性 (Tong 等人,2006 年)(国际抗菌剂杂志).

  2. 抗菌谱和耐药性: 头孢哌肟具有更广泛的抗菌活性,并且不易被某些 β-内酰胺酶水解。这使得它可用于治疗对早期头孢菌素耐药的感染 (Barradell 和 Bryson,1994 年)(药物).

  3. 在重症患者中的应用: 由于其高活性和耐受性,它是治疗重症患者感染的有用选择 (Isla 等人,2005 年)(临床治疗).

  4. 广谱活性: 头孢哌肟以其对革兰氏阴性和革兰氏阳性病原体的广谱活性而著称,被批准用于治疗中度至重度感染 (Endimiani、Pérez 和 Bonomo,2008 年)(抗感染治疗专家评论).

  5. 抗菌活性和耐受性: 它具有与第三代头孢菌素相似的抗菌活性,并且患者耐受性良好 (Okamoto 等人,1993 年)(临床药代动力学).

  6. 对产 ESBL 菌株的局限性: 头孢哌肟对于治疗由产 ESBL 菌株引起的感染可能不太可靠 (Thomson 和 Moland,2001 年)(抗菌剂和化疗).

  7. 与 β-内酰胺酶抑制剂的联合: 头孢哌肟与 β-内酰胺酶抑制剂(如左巴坦和塔尼巴坦)的联合在治疗多重耐药肠杆菌科和铜绿假单胞菌方面显示出前景 (Isler 等人,2020 年)(抗菌化疗杂志).

  8. 安全性问题: 在随机试验中,与其他 β-内酰胺类药物相比,头孢哌肟相关全因死亡率较高 (Yahav 等人,2007 年)(柳叶刀·传染病).

  9. 对呼吸道感染的有效性: 它有效地治疗了呼吸道感染,根除了肺炎链球菌和流感嗜血杆菌等微生物 (Clynes、Scully 和 Neu,1989 年)(诊断微生物学和传染病).

  10. 神经毒性问题: 头孢哌肟引起的神经毒性可发生在 ICU 患者中,尤其是那些肾功能不全或有既往脑损伤的患者 (Payne 等人,2017 年)(重症监护).

  11. 在 ICU 中的最佳给药剂量: 为 ICU 患者达到最佳头孢哌肟暴露可能需要延长或持续输注,而治疗药物监测可以帮助个性化治疗 (Al-Shaer 等人,2020 年)(抗菌剂和化疗).

未来方向

Cefepime is currently being studied in combination with novel β-lactamase inhibitors for multidrug-resistant Enterobacterales and Pseudomonas aeruginosa . These combinations are promising, but their role in the treatment of MDR Gram-negative infections can only be determined with further clinical studies .

属性

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRAHWHSZYCYEI-LSGRDSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefepime sulfate

CAS RN

107648-78-2
Record name Cefepime sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFEPIME SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefepime sulfate
Reactant of Route 2
Cefepime sulfate
Reactant of Route 3
Cefepime sulfate
Reactant of Route 4
Reactant of Route 4
Cefepime sulfate
Reactant of Route 5
Cefepime sulfate
Reactant of Route 6
Cefepime sulfate

Citations

For This Compound
13
Citations
ST Forgue, P Kari, R Barbhaiya - Drug metabolism and disposition, 1987 - Citeseer
Materials and Methods Chemicals.[methyl-’4CJNMP was prepared as the hydrochloride as described (7). The radiochemical purity was> 97% as assessed with either analytical HPLC …
Number of citations: 25 citeseerx.ist.psu.edu
DG Walker - Tetrahedron letters, 1990 - Elsevier
NXWCXPWAICSPORINACYLATINGAGXNTS DXRIVXDFROH ~-2-(2-AWINOTWIA!ZOL-4-YL)-2-WXTHOXYIWINOACXTIC ACID. APPLICATION TO TWX SYNTHESIS O Page 1 …
Number of citations: 2 www.sciencedirect.com
RT Standridge, JE Swigor - Journal of Labelled Compounds …, 1993 - Wiley Online Library
… The pN of the solution was 1.45, The solution was seeded with non-radiolabelled Cefepime sulfate, scratched, and incubated at 5OC. After 20 hours the solid was filtered and washed …
C Arai, M Ishikawa, Y Soga, T Suzuki - JOURNAL-TOKYO WOMENS …, 1999 - core.ac.uk
… Cefepime sulfate was used as the antibiotic. … Thc infection was treated with antibiotics, benzylpenicillin potassium and cefepime sulfate, but the next day, the necrosis proceeded to …
Number of citations: 2 core.ac.uk
ST Forgue, WC Shyu, CR Gleason… - Antimicrobial agents …, 1987 - Am Soc Microbiol
… The initial formulation, used for rat bolus doses of 28 and 89 mg/kg (body weight), entailed the combination of cefepime sulfate with NaHCO3and L-lysine in a 10:1:2.9 weight ratio and …
Number of citations: 41 journals.asm.org
JA Dowell, TC Marbury, WB Smith… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
Taniborbactam, an investigational β-lactamase inhibitor that is active against both serine- and metallo-β-lactamases, is being developed in combination with cefepime to treat serious …
Number of citations: 8 journals.asm.org
M Vaara - Antimicrobial agents and chemotherapy, 1990 - Am Soc Microbiol
The antibiotic susceptibility profile of Salmonella typhimurium SS-B, a mutant susceptible to some antimicrobial agents, was studied in detail. Twenty-eight agents were tested, and …
Number of citations: 24 journals.asm.org
J Fung-Tomc, TJ Dougherty, FJ DeOrio… - Antimicrobial agents …, 1989 - Am Soc Microbiol
One hundred clinical isolates resistant to ceftazidime and/or cefotaxime were examined for susceptibility to cefepime. The most frequently encountered ceftazidime-cefotaxime-resistant …
Number of citations: 101 journals.asm.org
YH Tsai, M Bies, F Leitner… - Antimicrobial agents and …, 1990 - Am Soc Microbiol
Cefepime (BMY 28142) was compared with ceftazidime, cefotaxime, and moxalactam for efficacy in treating experimental meningitis in mice and neonatal rats. Mice were infected …
Number of citations: 31 journals.asm.org
P Seraissol, T Lanot, S Baklouti, C Mané, S Ruiz… - … of Pharmaceutical and …, 2022 - Elsevier
Antibiotic (ATB) prescription in an intensive care unit (ICU) requires continuous monitoring of serum dosages due to the patient’s pathophysiological condition. Dosing adjustment is …
Number of citations: 12 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。